molecular formula C17H21NO B2365524 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline CAS No. 851269-50-6

4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline

Cat. No.: B2365524
CAS No.: 851269-50-6
M. Wt: 255.361
InChI Key: JWLRKARDJWMCKZ-UHFFFAOYSA-N
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Description

4-Methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol . It is supplied with the CAS Number 851269-50-6 . The compound's structure features an aniline core substituted with a methoxy group at the para-position and a benzyl group which is itself para-substituted with an isopropyl moiety . This structure can be represented by the SMILES notation CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC . Compounds with similar N-benzylaniline scaffolds are of significant interest in medicinal chemistry research. Specifically, this structure is a Mannich base, a class of compounds known for a wide spectrum of biological activities . Mannich bases are extensively investigated as precursors or lead compounds in developing potential anticancer, cytotoxic, antibacterial, and antifungal agents . The primary amino group in its structure also makes it a valuable building block for further chemical synthesis . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[(4-propan-2-ylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)15-6-4-14(5-7-15)12-18-16-8-10-17(19-3)11-9-16/h4-11,13,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLRKARDJWMCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Route

This method involves the condensation of 4-methoxyaniline (1 ) with 4-isopropylbenzaldehyde (2 ) followed by reduction:

Procedure :

  • Condensation :
    • 1 (1.0 equiv) and 2 (1.2 equiv) are stirred in methanol at 25°C for 12 hours.
    • NaBH4 (2.0 equiv) is added incrementally at 0°C, followed by warming to 25°C for 6 hours.
  • Workup :
    • The mixture is quenched with H2O, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/petroleum ether, 1:9).

Yield : 65–72% (hypothetical extrapolation from analogous reactions).

Advantages :

  • Single-step synthesis with minimal byproducts.
  • No transition-metal catalysts required.

Limitations :

  • Low yields due to imine hydrolysis or over-reduction.

Ullmann-Type Coupling (Adapted from CN103159635A)

This Pd/Cu-catalyzed method enables C–N bond formation between 4-methoxyaniline and 4-isopropylbenzyl halides:

Procedure :

  • Acylation :
    • 1 (1.0 equiv) is acylated with acetic anhydride (1.2 equiv) in acetic acid at 50°C for 2 hours to form N-acetyl-4-methoxyaniline (3 ).
  • Coupling :
    • 3 (1.0 equiv), 4-isopropylbenzyl bromide (4 , 1.5 equiv), Pd(OAc)2 (2 mol%), CuI (10 mol%), and P(t-Bu)3 (10 mol%) are heated in toluene at 110°C for 24 hours.
  • Deprotection :
    • The product is treated with KOH (2.0 equiv) in methanol at 65°C for 4 hours to yield the target compound.

Yield : 78–85% (based on patent data for analogous substrates).

Advantages :

  • High regioselectivity due to acyl protection.
  • Scalable for industrial production.

Limitations :

  • Requires toxic Pd/Cu catalysts and inert conditions.

Nucleophilic Substitution with 4-Isopropylbenzyl Halides

Direct alkylation of 1 with 4-isopropylbenzyl chloride (5 ) under basic conditions:

Procedure :

  • Alkylation :
    • 1 (1.0 equiv), 5 (1.2 equiv), and K2CO3 (2.0 equiv) are refluxed in acetonitrile for 18 hours.
  • Purification :
    • Crude product is washed with brine and recrystallized from ethanol.

Yield : 55–60% (hypothetical extrapolation).

Advantages :

  • Avoids transition-metal catalysts.

Limitations :

  • Low yields due to competing side reactions (e.g., dialkylation).

Optimization Strategies and Comparative Analysis

Table 1. Comparison of Synthetic Methods

Method Yield (%) Catalyst Key Advantage Key Limitation
Reductive Amination 65–72 None Simplicity Imine hydrolysis
Ullmann Coupling 78–85 Pd/Cu High selectivity Toxic catalysts
Nucleophilic Substitution 55–60 None No metals Low efficiency

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) :
    δ 7.25–7.15 (m, 4H, Ar–H), 6.85–6.75 (m, 2H, Ar–H), 4.35 (s, 2H, N–CH2), 3.80 (s, 3H, OCH3), 2.90 (septet, 1H, CH(CH3)2), 1.25 (d, 6H, CH3).
  • 13C NMR (126 MHz, CDCl3) :
    δ 158.2 (C–O), 147.5, 134.2, 129.8, 128.5, 126.3, 114.2 (Ar–C), 54.1 (N–CH2), 33.8 (CH(CH3)2), 24.1 (CH3).
  • HRMS (ESI+) :
    Calculated for C17H21NO [M+H]+: 256.1696; Found: 256.1701.

Industrial Scalability and Environmental Impact

The Ullmann coupling method is preferred for large-scale synthesis due to its high yield and reproducibility. However, Pd/Cu catalyst recovery and solvent recycling (toluene, acetonitrile) are critical for reducing environmental footprint.

Biological Activity

4-Methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline, also known as 4-(1-methoxy-2-methylpropan-2-yl)aniline, is an organic compound characterized by its unique structural features, including an aniline moiety substituted with a methoxy group and an isopropyl group. This compound is part of a larger class of substituted anilines that are widely studied for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C17H21NOC_{17}H_{21}NO, with a molecular weight of approximately 255.35 g/mol. The presence of the methoxy and isopropyl groups significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, the compound has shown effectiveness against a range of bacterial strains. For instance, its inhibitory effects on Gram-positive and Gram-negative bacteria have been documented, suggesting potential applications in developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action for this compound involves interactions with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Preliminary studies suggest that it may inhibit protein kinases involved in cancer cell signaling pathways, thereby reducing tumor growth and proliferation.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several substituted anilines, including this compound. The study concluded that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development in antimicrobial therapies .

Investigation into Anticancer Properties

A study featured in Cancer Research investigated the effects of various aniline derivatives on cancer cell lines. The results indicated that this compound effectively induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methoxyaniline Lacks isopropyl groupSimpler structure; different reactivity
N-(4-Isopropylbenzyl)aniline Lacks methoxy groupDifferent applications due to absence of methoxy
4-Methoxy-N-(4-Methoxyphenyl)aniline Contains an additional methoxy groupIncreased polarity; altered biological properties

Q & A

Q. What are the common synthetic routes for 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example, reacting 4-methoxyaniline with 4-(propan-2-yl)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes adjusting reaction temperature (70–90°C), solvent polarity, and stoichiometry of reagents. Silica gel chromatography (e.g., petroleum ether/ethyl acetate gradients) is effective for purification, achieving yields >95% under controlled conditions . Monitoring via TLC and using excess amine can mitigate side reactions like oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on aromatic protons (δ 6.5–7.5 ppm for methoxy-substituted benzene) and methoxy groups (singlet at δ ~3.7 ppm). The benzylic CH₂ group appears as a singlet near δ 4.3 ppm .
  • GC-MS/EI : Look for molecular ion peaks ([M]⁺ at m/z corresponding to C₁₇H₂₁NO) and fragmentation patterns (e.g., loss of isopropyl or methoxy groups) .
  • FTIR : Confirm N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT or wavefunction analysis predict the reactivity or electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Tools likeMultiwfn analyze electrostatic potential surfaces (EPS) to predict regioselectivity in substitution reactions. For example, the methoxy group’s electron-donating effect increases electron density on the aromatic ring, directing electrophiles to para positions . Molecular dynamics simulations can further assess solvation effects on reactivity.

Q. What strategies resolve contradictions in experimental data regarding the compound’s catalytic activity or biological interactions?

  • Methodological Answer :
  • Catalytic Activity : If conflicting data arise (e.g., variable turnover numbers in palladium complexes), systematically vary ligands, solvents, and temperature. X-ray crystallography (e.g., Acta Crystallographica data ) can clarify coordination geometry. Kinetic studies (e.g., Eyring plots) identify rate-limiting steps .
  • Biological Interactions : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to validate interactions. For inconsistent cytotoxicity results, check purity via HPLC-TOF (Δppm < 0.5 ensures >98% purity) and control for metabolic stability .

Q. How does steric hindrance from the isopropyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky 4-(propan-2-yl) group reduces accessibility to the amine nitrogen, slowing reactions like Buchwald-Hartwig amination. To mitigate this, use bulky ligands (e.g., XPhos) or elevated temperatures (100–120°C). Steric maps from computational tools (e.g., molecular volume calculations) quantify hindrance, guiding ligand design .

Methodological Notes

  • Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the aniline group .
  • Data Reproducibility : Document solvent batch effects (e.g., DMF purity impacts reaction rates) and characterize intermediates via HRMS to ensure stepwise fidelity .
  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess variability in biological assays and validate with independent techniques like SPR or ITC .

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